molecular formula C12H15NO4 B2745361 Diethyl 4-aminoisophthalate CAS No. 64018-94-6

Diethyl 4-aminoisophthalate

Cat. No. B2745361
CAS RN: 64018-94-6
M. Wt: 237.255
InChI Key: JWELZQZRNUOFHS-UHFFFAOYSA-N
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Description

Diethyl 4-aminoisophthalate is a chemical compound with the molecular formula C12H15NO4 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 237.25 . The InChI Key is JWELZQZRNUOFHS-UHFFFAOYSA-N . Unfortunately, the boiling point data is not available .


Physical And Chemical Properties Analysis

This compound is a solid that should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

1. Corrosion Inhibition

Diethyl 4-aminoisophthalate derivatives have shown promising results as corrosion inhibitors. For instance, α-aminophosphonates derived from this compound exhibited significant inhibition efficiency for mild steel in hydrochloric acid, a common industrial challenge (Gupta et al., 2017). These compounds act as mixed-type inhibitors and show adsorption on the metal surface, which was supported by various experimental methods including scanning electron microscopy (SEM) and atomic force microscopy (AFM).

2. Detection of Phthalates in Food

This compound (4-DEAP) has been used in developing highly sensitive assays for detecting diethyl phthalate (DEP) in foods. A study demonstrated the utility of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) using antibodies raised against 4-DEAP for rapid monitoring of DEP in various food samples (Zhang et al., 2013).

3. Synthesis of Schiff Base and Metal Complexes

The synthesis of Schiff base from this compound and its copper(II) complex has been reported. These compounds exhibit selective chemodosimetric behavior towards mercury(II), indicating potential applications in detecting and quantifying mercury in various environments (Kumar et al., 2014).

4. Polymer Synthesis

This compound has been involved in the synthesis of novel polymers. For example, the reaction of phthalic anhydride with l-leucine, followed by reaction with 5-aminoisophthalic acid, led to the creation of novel optically active polyamides. These polyamides exhibited good thermal stability and solubility in specific solvents, indicating potential for advanced material applications (Mallakpour & Dinari, 2008).

5. Catalytic Degradation Studies

This compound derivatives have been used in studies investigating the catalytic degradation of phthalates in aqueous solutions. Research involving copper ferrite decorated multi-walled carbon nanotubes demonstrated effective degradation of DEP, highlighting potential environmental applications in phthalate remediation (Zhang et al., 2016).

6. Synthesis of Phosphorylated Peptidomimetics

Diethyl 5-amino-2-phthalimidoalkyl-1,3-oxazol-4-ylphosphonates, derivatives of this compound, have been used in the synthesis of phosphorylated peptidomimetics. These compounds are important in developing therapeutic agents, including those targeting breast cancer aromatase enzymes (Lukashuk et al., 2013).

7. Development of Metal-Organic Frameworks (MOFs)

Research has been conducted on developing new metal-organic frameworks (MOFs) using 5-aminoisophthalates of cobalt and nickel. These MOFs have potential applications in areas such as gas storage, catalysis, and sensing due to their unique structural and magnetic properties (Sarma et al., 2009).

Safety and Hazards

Diethyl 4-aminoisophthalate is considered hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . The compound has hazard statements H302-H315-H319-H332-H335 .

properties

IUPAC Name

diethyl 4-aminobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWELZQZRNUOFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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